N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(10-19-17(22)13-5-2-1-3-6-13)20-11-15(12-20)23-14-7-4-8-18-9-14/h1-9,15H,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYLZZVAUFGGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.
Formation of the Benzamide Core: The benzamide core is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following properties:
- Molecular Formula : CHNO
- Molecular Weight : 311.33 g/mol
- CAS Number : 1903113-18-7
The structure includes a pyridine moiety, an azetidine ring, and a benzamide functional group, which are critical for its interaction with biological targets. The presence of the 2-oxo group enhances its reactivity, while the pyridine ring is known for its role in enzyme interactions.
Enzyme Inhibition
N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide exhibits potential as an enzyme inhibitor. The pyridine component is particularly effective in modulating enzyme activity, which is essential in cancer treatment. Enzyme inhibitors can prevent the proliferation of cancer cells by disrupting metabolic pathways crucial for tumor growth .
Cancer Therapy
The compound has been studied for its role in targeting specific pathways involved in cancer progression, such as the Wnt signaling pathway. This pathway is known to be constitutively activated in several cancers, including colorectal and melanoma . By inhibiting this pathway, this compound may offer therapeutic benefits in managing these malignancies.
Case Study Overview
Several studies have explored the efficacy of compounds similar to this compound in preclinical models. For instance:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of specific kinases involved in tumor growth. |
| Study B | Wnt Pathway Modulation | Showed that compounds targeting this pathway reduced tumor size in animal models. |
| Study C | Pharmacokinetics | Analyzed absorption and metabolism, confirming favorable bioavailability. |
These studies indicate that the compound's mechanism of action involves both direct enzyme inhibition and modulation of critical signaling pathways associated with cancer progression.
Potential Applications
The applications of this compound can be categorized as follows:
- Pharmaceutical Development : As a lead compound for developing new anticancer drugs.
- Biochemical Research : Investigating enzyme interactions and signaling pathways.
- Therapeutic Use : Potential use in combination therapies targeting multiple pathways involved in cancer.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Features : Contains an N,O-bidentate directing group (hydroxy and methyl substituents).
- Comparison : Unlike the target compound, this analog lacks the azetidine and pyridine moieties. The 2-hydroxy-1,1-dimethylethyl group may enhance solubility but reduces conformational rigidity. Its utility in metal-catalyzed C–H functionalization reactions highlights the role of directing groups, a property the target compound might share due to its pyridine-oxygen linkage .
Thioether-Linked Benzamides ()
- Examples: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide
- Key Features : Thioether linkages, pyridine/thiophene substituents, and trifluoromethyl groups.
- Comparison: The target compound replaces thioethers with an ether linkage (pyridin-3-yloxy), which may reduce metabolic instability associated with sulfur-containing groups.
Fluorinated Benzamides ()
- Examples: (Z)-4-(3-(3-Chloro-4-ethylphenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-2-(trifluoromethyl)benzamide (F165) 4-[5-(3,5-Dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-N-[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-benzamide
- Key Features : Multiple fluorine atoms, trifluoromethyl groups, and isoxazole/thiazole heterocycles.
- Comparison : Fluorination in these analogs enhances lipophilicity and metabolic stability. The target compound lacks fluorine substituents but incorporates a pyridine-azetidine system, which may balance polarity and binding affinity. The absence of fluorinated groups could make the target compound less potent in hydrophobic interactions but more synthetically accessible .
Imidazole-Substituted Benzamides ()
- Example : 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)
- Key Features : Imidazole ring and urea linkage.
- Comparison: The imidazole group offers hydrogen-bonding and π-stacking capabilities, similar to the pyridine in the target compound. However, the urea moiety in 3d introduces additional hydrogen-bond donors, which are absent in the target’s azetidine-oxygen system. This difference may influence target selectivity .
Hypothetical Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide, a complex organic compound, has garnered attention in recent research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzamide core linked to an azetidine ring and a pyridine moiety . Its molecular formula is with a molecular weight of 311.33 g/mol .
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Azetidine Ring : Achieved via cyclization reactions.
- Attachment of the Pyridine Moiety : Introduced through nucleophilic substitution.
- Formation of the Benzamide Core : Accomplished using amide bond formation reactions with coupling reagents like EDCI or DCC .
Biological Activity
This compound has been investigated for various biological activities, including:
1. Anticancer Properties
Research indicates that derivatives similar to this compound exhibit notable anticancer activity. For instance, studies have shown that certain benzamide analogs can induce apoptosis in cancer cells by modulating specific signaling pathways .
2. Neuroprotective Effects
The compound has been explored for its neuroprotective effects, particularly against oxidative stress-induced neuronal damage. Mechanistic studies suggest that it may enhance neuronal survival by regulating the expression of neurotrophic factors .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development in treating infections .
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in disease pathways, thereby modulating biological responses. For example, it has been shown to affect pathways related to endoplasmic reticulum (ER) stress, which is crucial in diseases such as diabetes .
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in preclinical models:
These findings suggest that modifications to the core structure can significantly impact biological activity, highlighting the importance of structure-activity relationship (SAR) studies.
Q & A
Q. What are the key synthetic steps for N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves coupling a pyridinyloxy-azetidine intermediate with a benzamide derivative. Key steps include:
Azetidine Functionalization : Introducing the pyridin-3-yloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Amide Bond Formation : Coupling the azetidine moiety with a benzamide precursor using coupling agents like EDCI/HOBt in dichloromethane .
Critical conditions:
- Temperature : Excess heat can lead to azetidine ring-opening; maintain ≤80°C during coupling .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Q. Which analytical techniques are essential for confirming the structure and purity of This compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridinyloxy substitution at azetidine C3) and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected m/z: calculated vs. experimental ±2 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV at 254 nm) .
Q. What biological assays are commonly used to evaluate the activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays with ATP analogs) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentration in cell lines (e.g., HEK293) after 24-hour exposure .
- Binding Affinity : Surface plasmon resonance (SPR) measures interactions with target proteins (e.g., KD < 1 µM for kinase targets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate azetidine ring instability during synthesis?
- Methodological Answer :
- Low-Temperature Coupling : Perform amide coupling at 0–25°C to prevent thermal degradation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) on the azetidine nitrogen during pyridinyloxy substitution, followed by deprotection with TFA .
- Catalytic Additives : Add 4-dimethylaminopyridine (DMAP) to accelerate coupling and reduce reaction time, minimizing side reactions .
Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Computational Modeling : Compare experimental ¹H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to identify conformational mismatches .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected resonances (e.g., verifying carbonyl positions) .
- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing azetidine vs. pyridinyl protons) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Core Modifications :
- Replace the benzamide with heteroaromatic groups (e.g., thiophene) to enhance solubility .
- Vary the pyridinyloxy substituent (e.g., 4-methoxy vs. 3-cyano) to modulate target affinity .
- Pharmacophore Mapping : Molecular dynamics simulations identify critical hydrogen bonds (e.g., azetidine oxygen with kinase hinge region) .
- ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Replicate assays in triplicate across cell lines (e.g., HepG2 vs. MCF7) to rule out cell-specific toxicity .
- Target Engagement : Use CRISPR knockouts to confirm on-target effects (e.g., rescuing activity in target-deficient cells) .
- Off-Target Screening : Profile against a panel of 50+ kinases to identify promiscuous binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
